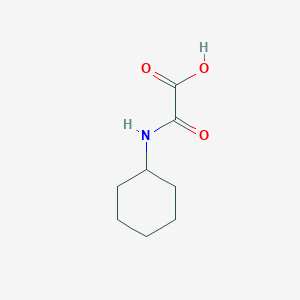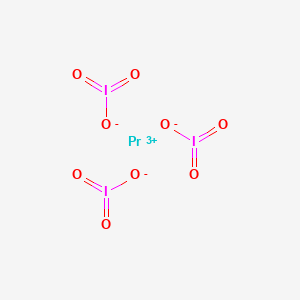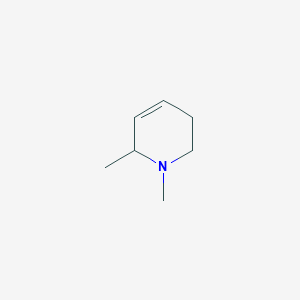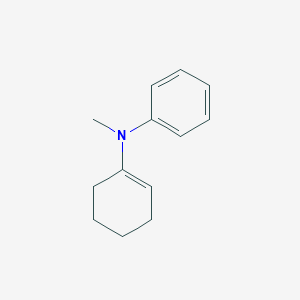
Benzenamine, N-1-cyclohexen-1-yl-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-1-cyclohexen-1-yl-N-methyl- is a chemical compound that is commonly known as N-methylcyclohex-2-enylamine. This compound is widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-methylcyclohex-2-enylamine is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways and cellular processes. For example, N-methylcyclohex-2-enylamine has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant effects. Additionally, N-methylcyclohex-2-enylamine has been shown to modulate the expression of various genes involved in inflammation and immune response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-methylcyclohex-2-enylamine has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Additionally, N-methylcyclohex-2-enylamine has been shown to have antioxidant and anti-inflammatory effects, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methylcyclohex-2-enylamine in lab experiments is its unique properties and potential applications in various fields of science. Additionally, N-methylcyclohex-2-enylamine is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using N-methylcyclohex-2-enylamine in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of N-methylcyclohex-2-enylamine. For example, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields of science. Additionally, further studies are needed to investigate the potential toxicity and side effects of N-methylcyclohex-2-enylamine, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of new and improved synthesis methods for N-methylcyclohex-2-enylamine, which may enable its use in a wider range of applications.
Synthesemethoden
The synthesis of N-methylcyclohex-2-enylamine involves the reaction of cyclohex-2-en-1-one with methylamine in the presence of a catalyst such as lithium aluminum hydride. The reaction proceeds through a nucleophilic addition of methylamine to the carbonyl group of cyclohex-2-en-1-one, followed by reduction of the resulting imine intermediate to form N-methylcyclohex-2-enylamine.
Wissenschaftliche Forschungsanwendungen
N-methylcyclohex-2-enylamine has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, N-methylcyclohex-2-enylamine has been shown to have antioxidant and anti-inflammatory effects, which may have potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
10468-26-5 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
N-(cyclohexen-1-yl)-N-methylaniline |
InChI |
InChI=1S/C13H17N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-10H,3,6-7,11H2,1H3 |
InChI-Schlüssel |
GNROSMHJEUZVFQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CCCCC1)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C1=CCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



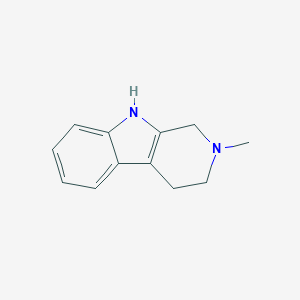
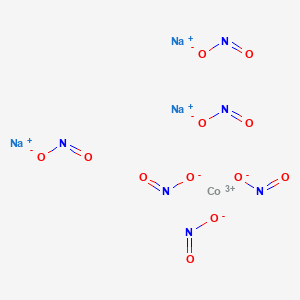
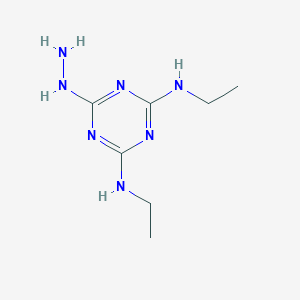
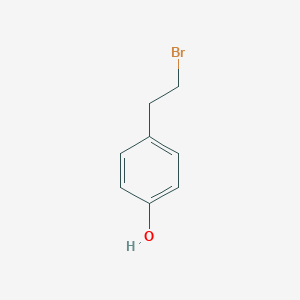
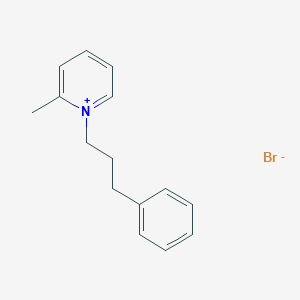

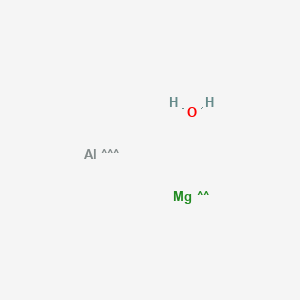
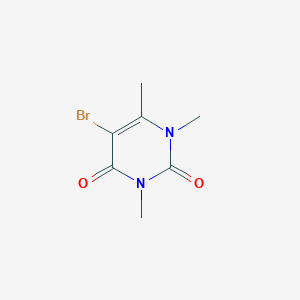

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
